N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNULFRVFYROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide has shown promise as a therapeutic agent in various studies:
- Anticancer Activity : The compound acts as an inhibitor of SHP2, a protein involved in cancer cell signaling pathways. It has demonstrated efficacy against hyperproliferative diseases, including various cancers, by inhibiting the ERK/MAPK signaling pathway .
- Selectivity : Compared to other known SHP2 antagonists like SHP099 and RMC-4550, this compound exhibits higher selectivity and a better safety profile, reducing the risk of cardiotoxicity associated with other inhibitors .
Biological Research
The compound is also explored for its biological activities :
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Mechanism of Action : It may interact with DNA or RNA, leading to cell death in cancer cells through inhibition of critical enzymatic pathways.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, highlighting its potential as an anticancer agent. The compound modulated biomarkers associated with cell proliferation and survival pathways .
Case Study 2: Selectivity Profile
Research comparing this compound with other SHP2 inhibitors revealed that it maintained effective inhibition of cancer cell proliferation while exhibiting lower off-target effects. This selectivity was attributed to its unique structural features that favorably interact with specific molecular targets .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and biological activities of analogous pyrimidine derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity
- However, fluorine’s electron-withdrawing nature may improve metabolic stability .
- Methoxy vs. Thioxo Groups : The target’s 6-methoxy group likely improves aqueous solubility compared to the 2-thioxo group in ’s derivatives, which may reduce solubility but enhance hydrogen bonding to biological targets .
Conformational and Crystallographic Differences
- highlights that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl vs. 86.1° for methoxyphenylaminomethyl) influence molecular rigidity and packing. The target compound’s 4-chlorophenylmethyl group may adopt a similar planar conformation, optimizing receptor binding .
- Weak C–H⋯O and C–H⋯π interactions in ’s crystal structure contrast with the absence of such data for the target compound, suggesting variability in solid-state stability .
Pharmacological and Industrial Relevance
The 6-methoxy group in the target may reduce cytotoxicity compared to chlorinated derivatives, as seen in other methoxy-pyrimidine drugs . Industrial applications could include kinase inhibition or antimicrobial agents, pending further optimization of substituent electronic and steric profiles.
Biological Activity
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula C12H12ClN3O2 and is synthesized through a series of reactions involving starting materials such as 4-chlorobenzyl chloride and 6-methoxypyrimidine-4-carboxylic acid. The synthesis typically involves:
- Formation of Intermediate : Reaction of 4-chlorobenzyl chloride with an amine to form an intermediate.
- Coupling Reaction : The intermediate is then coupled with the pyrimidine derivative using coupling reagents like EDCI in the presence of a base.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : Research suggests that it may inhibit cell proliferation in cancer cell lines by interfering with DNA/RNA functions.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts .
The exact mechanism of action for this compound involves:
- Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit AChE, which is significant in neuropharmacology.
- Antiviral Activity : Some derivatives have shown potential against hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Screening : A study evaluating various pyrimidine derivatives found that this compound demonstrated significant antibacterial activity against multiple strains. The results indicated a need for further exploration into its structural modifications for enhanced efficacy .
- Anticancer Studies : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, showing promise as a potential anticancer agent. The cytotoxic effects were attributed to its ability to disrupt cellular processes involving DNA synthesis .
- Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on AChE and urease, revealing IC50 values that suggest it could serve as a lead compound for developing therapeutic agents targeting these enzymes .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table highlights key differences:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Structure | Moderate to Strong | Yes | AChE, Urease |
| Similar Compound A | Structure | Weak | No | None |
| Similar Compound B | Structure | Moderate | Yes | AChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
